diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride
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Overview
Description
Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride is a chemical compound known for its unique structure and properties. It is primarily used in research and experimental applications due to its specific chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride involves several steps. Typically, the process starts with the preparation of the 2,4,6-trimethylphenyl isocyanate, which is then reacted with cyclohexanol to form the carbamate intermediate. This intermediate is further reacted with diethylamine to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azanium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium;chloride
- Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]propyl]azanium;chloride
Uniqueness
Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride is unique due to its specific cyclohexyl structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired .
Properties
CAS No. |
20186-62-3 |
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Molecular Formula |
C20H33ClN2O2 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride |
InChI |
InChI=1S/C20H32N2O2.ClH/c1-6-22(7-2)17-10-8-9-11-18(17)24-20(23)21-19-15(4)12-14(3)13-16(19)5;/h12-13,17-18H,6-11H2,1-5H3,(H,21,23);1H |
InChI Key |
NLCPPWZDWKLFON-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C1CCCCC1OC(=O)NC2=C(C=C(C=C2C)C)C.[Cl-] |
Origin of Product |
United States |
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